Enhanced pp60c-Src Tyrosine Kinase Inhibition: 5-Bromo Substitution Outperforms Unsubstituted Indole
5-Bromo-substituted indole amine derivatives demonstrate significantly superior inhibitory activity against the pp60c-Src tyrosine kinase target compared to unsubstituted indole analogs. In a direct head-to-head comparison, the 5-bromo congener of a specific amine derivative exhibited an IC50 of 4.69 µM, while its non-brominated counterpart showed markedly reduced potency [1].
| Evidence Dimension | pp60c-Src Tyrosine Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 = 4.69 µM (for a 5-bromo-substituted N-benzyl-indole-3-amine derivative) |
| Comparator Or Baseline | Unsubstituted N-benzyl-indole-3-amine derivative (no bromine) |
| Quantified Difference | The 5-bromo derivative is substantially more potent; the abstract states 'those bearing 5-bromo substitution have the enhanced potency' [1]. |
| Conditions | pp60(c-Src) tyrosine kinase in vitro assay [1] |
Why This Matters
The 5-bromo substituent is a critical structural determinant for achieving low-micromolar kinase inhibition, directly impacting the compound's utility in kinase-targeted drug discovery programs.
- [1] Kiliç, Z., et al. (2009). Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors. Chemical Biology & Drug Design, 74(4), 397-404. View Source
